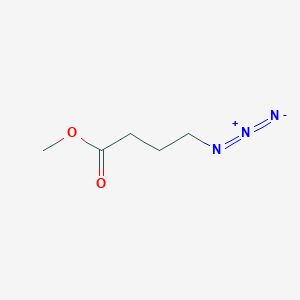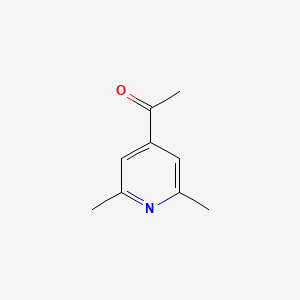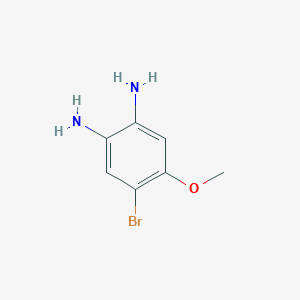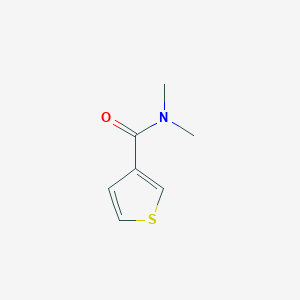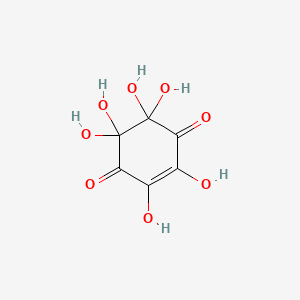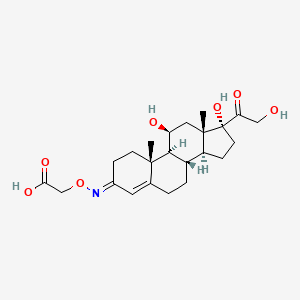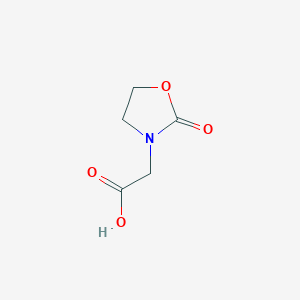
(2-Oxo-1,3-oxazolidin-3-yl)essigsäure
Übersicht
Beschreibung
(2-Oxo-1,3-oxazolidin-3-yl)acetic acid is a useful research compound. Its molecular formula is C5H7NO4 and its molecular weight is 145.11 g/mol. The purity is usually 95%.
The exact mass of the compound (2-Oxo-1,3-oxazolidin-3-yl)acetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (2-Oxo-1,3-oxazolidin-3-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Oxo-1,3-oxazolidin-3-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Herstellung von Hexadepsipeptiden
“(2-Oxo-1,3-oxazolidin-3-yl)essigsäure” wird bei der Herstellung von Hexadepsipeptiden verwendet . Hexadepsipeptide sind eine Klasse zyklischer Peptide, die in verschiedenen biologischen Anwendungen, einschließlich antimikrobieller und Antikrebsaktivitäten, Potenzial gezeigt haben.
Synthese von Amiden, Estern und Peptiden
Diese Verbindung wird als Reagenz zur Aktivierung der Carboxylgruppe verwendet, was für die Synthese von Amiden, Estern und Peptiden entscheidend ist . Diese Verbindungen haben breite Anwendungen in der Pharmazie und Biochemie.
Produktion von Rivaroxaban
Rivaroxaban, ein Antikoagulans, das zur Vorbeugung und Behandlung verschiedener thromboembolischer Erkrankungen eingesetzt wird, kann unter Verwendung von "this compound" synthetisiert werden . Krankheiten, die mit Rivaroxaban behandelt werden können, umfassen Lungenembolie, tiefe Venenthrombose, Myokardinfarkt, Angina pectoris und andere.
Antimikrobielle Aktivität
Organophosphorverbindungen, wie “this compound”, haben eine signifikante antimikrobielle Aktivität . Sie werden als Pestizide, Insektizide und Fungizide verwendet, und einige Derivate sind klinisch nützliche Antikrebsmedikamente.
Forschung in den Biowissenschaften
“this compound” wird in der Forschung in den Biowissenschaften verwendet, insbesondere in Bereichen wie Zellbiologie, Genomik und Proteomik . Es kann bei der Entwicklung neuer bioaktiver Wirkstoffe und bei der Untersuchung biologischer Prozesse eingesetzt werden.
Materialwissenschaften
Polymere Organophosphorverbindungen, die von “this compound” abgeleitet werden können, werden in der Materialwissenschaft verwendet . Sie werden als Flammschutzmittel verwendet und tragen zur Sicherheit und Haltbarkeit verschiedener Materialien bei.
Wirkmechanismus
Target of Action
It’s known that oxazolidin-2-one derivatives, a group to which this compound belongs, have been used as chiral auxiliaries in stereoselective transformations .
Mode of Action
It’s known that oxazolidin-2-one derivatives can exhibit antibacterial activity . They are considered bacteriostatic for enterococci and staphylococci, but bactericidal for penicillin-susceptible S. pneumoniae and Bacteroides fragilis .
Biochemical Pathways
Oxazolidin-2-one derivatives have been associated with antibacterial activity, suggesting they may interact with bacterial protein synthesis or other key bacterial metabolic pathways .
Result of Action
Given the antibacterial activity of related oxazolidin-2-one derivatives, it’s possible that this compound could have similar effects, such as inhibiting bacterial protein synthesis or disrupting other key bacterial metabolic processes .
Action Environment
It’s known that these homo-oligomers tend to fold in a regular helical structure in a competitive solvent, such as water . This suggests that the compound’s action could be influenced by the solvent environment.
Eigenschaften
IUPAC Name |
2-(2-oxo-1,3-oxazolidin-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO4/c7-4(8)3-6-1-2-10-5(6)9/h1-3H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVCFQBYLWXKHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70506544 | |
| Record name | (2-Oxo-1,3-oxazolidin-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70506544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75125-23-4 | |
| Record name | (2-Oxo-1,3-oxazolidin-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70506544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-Oxo-1,3-oxazolidin-3-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

